molecular formula C11H19IO B13087839 1-Cyclobutoxy-2-iodocycloheptane

1-Cyclobutoxy-2-iodocycloheptane

Cat. No.: B13087839
M. Wt: 294.17 g/mol
InChI Key: SVIUKCNISJVKIX-UHFFFAOYSA-N
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Description

1-Cyclobutoxy-2-iodocycloheptane is an organic compound with the molecular formula C11H19IO. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of an iodine atom and a cyclobutoxy group attached to a cycloheptane ring.

Preparation Methods

The synthesis of 1-Cyclobutoxy-2-iodocycloheptane typically involves the following steps:

Chemical Reactions Analysis

1-Cyclobutoxy-2-iodocycloheptane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the iodine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of cycloheptane derivatives.

Common reagents and conditions used in these reactions include polar solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclobutoxy-2-iodocycloheptane has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound can be used in the study of biological processes involving cycloalkane derivatives and their interactions with biological molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclobutoxy-2-iodocycloheptane involves its interaction with specific molecular targets and pathways. The iodine atom and cyclobutoxy group play crucial roles in determining the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Cyclobutoxy-2-iodocycloheptane can be compared with other similar compounds, such as:

    Cycloheptane: A simple cycloalkane with a seven-membered ring, lacking the iodine and cyclobutoxy groups.

    1-Iodocycloheptane: Similar to this compound but without the cyclobutoxy group.

    1-Cyclobutoxycycloheptane: Similar to this compound but without the iodine atom.

The uniqueness of this compound lies in the presence of both the iodine atom and the cyclobutoxy group, which impart distinct chemical and physical properties to the compound.

Properties

Molecular Formula

C11H19IO

Molecular Weight

294.17 g/mol

IUPAC Name

1-cyclobutyloxy-2-iodocycloheptane

InChI

InChI=1S/C11H19IO/c12-10-7-2-1-3-8-11(10)13-9-5-4-6-9/h9-11H,1-8H2

InChI Key

SVIUKCNISJVKIX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)I)OC2CCC2

Origin of Product

United States

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